molecular formula C13H14O3 B5679843 4-ethyl-7-methoxy-8-methyl-2H-chromen-2-one

4-ethyl-7-methoxy-8-methyl-2H-chromen-2-one

Cat. No.: B5679843
M. Wt: 218.25 g/mol
InChI Key: XZWGMKAUYXISLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-7-methoxy-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, widely recognized for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-methoxy-8-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction between 3-ethoxyphenol and methyl acetoacetate in the presence of boron trifluoride dihydrate can be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Pechmann condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-methoxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one structure to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Dihydro derivatives of chromen-2-one.

    Substitution: Various substituted chromen-2-one derivatives depending on the substituents introduced.

Scientific Research Applications

4-ethyl-7-methoxy-8-methyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-7-methoxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 7-ethoxy-4-methyl-2H-chromen-2-one
  • 4-methyl-7-hydroxy-2H-chromen-2-one
  • 4-methyl-2H-chromen-2-one

Uniqueness

4-ethyl-7-methoxy-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-ethyl-7-methoxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-4-9-7-12(14)16-13-8(2)11(15-3)6-5-10(9)13/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWGMKAUYXISLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.